molecular formula C9H19ClN2O2 B1423963 N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236262-90-0

N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1423963
CAS No.: 1236262-90-0
M. Wt: 222.71 g/mol
InChI Key: GIBHMTGGPKFOTB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

δ (ppm) Multiplicity Assignment
1.12 triplet (3H) N-CH₂CH₃
1.85–2.15 multiplet (4H) Pyrrolidine C3/C4 protons
3.28 quartet (2H) N-CH₂CH₃
3.45 triplet (2H) N-CH₂CH₂OH
3.72 triplet (2H) CH₂OH
4.15 multiplet (1H) Pyrrolidine C2 proton

¹³C NMR (100 MHz, D₂O) :

δ (ppm) Assignment
13.8 N-CH₂CH₃
25.4 Pyrrolidine C3/C4
47.2 N-CH₂CH₃
53.6 N-CH₂CH₂OH
60.1 CH₂OH
175.3 Amide carbonyl (C=O)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3280 O–H stretch (hydroxyethyl)
1645 Amide C=O stretch
1550 N–H bend (amide)
1450 C–N stretch

UV-Vis Spectroscopy

The compound lacks conjugated π-systems, resulting in no significant absorption above 220 nm. Weak n→π* transitions of the amide group may appear near 210 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹).

Properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-11(6-7-12)9(13)8-4-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBHMTGGPKFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236262-90-0
Record name 2-Pyrrolidinecarboxamide, N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236262-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-ethyl-2-pyrrolidone with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-ethyl-N-(2-oxoethyl)-2-pyrrolidinecarboxamide.

    Reduction: Formation of N-ethyl-N-(2-aminoethyl)-2-pyrrolidinecarboxamide.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is being explored for its therapeutic potential due to its structural similarity to other biologically active compounds. Its applications include:

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine can influence neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders.
  • Neuroprotective Effects : Studies have shown that compounds with similar structures may protect neurons from oxidative stress, indicating a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research

The compound's ability to interact with various biological targets makes it a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : It can be utilized to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design.
  • Protein-Ligand Interaction : The compound can serve as a ligand in studies examining protein interactions, aiding the understanding of cellular signaling mechanisms.

Material Science

This compound can also be employed in materials science:

  • Polymer Synthesis : The hydroxyl group allows for further functionalization, making it suitable for creating polymers with specific properties.
  • Co-solvent Applications : It can be used as a co-solvent in various formulations, enhancing solubility and stability in agrochemical and pharmaceutical products.

Case Study 1: Neuropharmacological Potential

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives. Researchers found that this compound demonstrated significant antioxidant activity, which could protect neuronal cells from oxidative damage. The study suggested further investigation into its potential as a treatment for neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

In another research project detailed in Biochemical Pharmacology, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function. The results indicated that it could effectively reduce AChE activity, leading to increased levels of acetylcholine, which may enhance memory and learning capabilities.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride

  • Structural Features : Replaces the ethyl and hydroxyethyl groups with dimethyl substituents on the carboxamide nitrogen.
  • Molecular Formula : C₇H₁₅ClN₂O.
  • Molecular Weight : ~194.66 g/mol (calculated).
  • Key Differences: The absence of a hydroxyethyl group reduces hydrophilicity compared to the target compound.
  • Applications: Limited data available, but dimethyl analogs are often explored in drug discovery for their metabolic stability .

N-Ethyl-N-(2-hydroxyethyl)piperidine-4-carboxamide Hydrochloride

  • Structural Features : Substitutes the pyrrolidine ring with a piperidine (6-membered saturated ring) and positions the carboxamide at the 4-position.
  • Molecular Formula: Not explicitly stated, but likely similar to the target compound with a piperidine backbone.
  • Piperidine derivatives often exhibit different pharmacokinetic profiles due to altered basicity (pKa) of the nitrogen .

2-(2-Chloroethyl)-N-methyl-pyrrolidine Hydrochloride

  • Structural Features : Retains the pyrrolidine ring but replaces the hydroxyethyl group with a chloroethyl moiety.
  • Molecular Formula : C₇H₁₅Cl₂N.
  • CAS : 56824-22-5.
  • Lacks the carboxamide functional group, limiting hydrogen-bonding capacity compared to the target compound .

Ethyl N-Ethyl-N-methylphosphoramidocyanidate

  • Structural Features : Phosphoramidocyanidate group replaces the carboxamide, with ethyl and methyl substituents on phosphorus.
  • Molecular Formula : C₆H₁₃N₂O₂P.
  • CAS : 870124-00-6.
  • Key Differences: The phosphorus center confers distinct reactivity, often exploited in organophosphate chemistry. Structurally divergent from the target compound, limiting direct comparability in biological contexts .

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide HCl 1236262-90-0 C₉H₁₉ClN₂O₂ 222.71 Hydroxyethyl, ethyl on pyrrolidine carboxamide Polar, likely water-soluble
N,N-Dimethyl-2-pyrrolidinecarboxamide HCl Not provided C₇H₁₅ClN₂O ~194.66 Dimethyl on carboxamide Lipophilic, reduced solubility
N-Ethyl-N-(2-hydroxyethyl)piperidine-4-carboxamide HCl N/A Likely C₁₀H₂₁ClN₂O₂ ~236.74 (estimated) Piperidine ring, carboxamide at 4-position Flexible conformation, altered pKa
2-(2-Chloroethyl)-N-methyl-pyrrolidine HCl 56824-22-7 C₇H₁₅Cl₂N 196.11 Chloroethyl substituent, no carboxamide Reactive, potential toxicity

Research Implications and Limitations

  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound enhances solubility, making it advantageous for aqueous formulations compared to dimethyl or chloroethyl analogs .
  • Ring Size Effects : Piperidine derivatives may offer improved bioavailability in certain drug delivery systems due to reduced ring strain, whereas pyrrolidine-based compounds are more conformationally restricted .
  • Safety Considerations : Chloroethyl derivatives pose higher toxicity risks, necessitating stringent handling protocols compared to the target compound .

Note: Detailed pharmacological or toxicological data for these compounds are scarce in the provided evidence, highlighting a gap for future research.

Biological Activity

N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly its interactions with specific receptors and its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptors
The primary biological target of this compound is the P2X7 receptor , a ligand-gated ion channel involved in inflammatory processes and pain sensation. This compound acts as an antagonist of the P2X7 receptor, modulating its activity and influencing various downstream signaling pathways related to inflammation and nociception.

Biochemical Pathways
The antagonistic action on the P2X7 receptor suggests that this compound may play a role in several biochemical pathways associated with inflammation. By inhibiting this receptor, it may reduce the release of pro-inflammatory cytokines and alter cellular responses to injury or infection.

Pharmacokinetics

This compound is characterized by its ability to cross the blood-brain barrier , which enhances its potential as a therapeutic agent for central nervous system disorders. Its pharmacokinetic properties include a favorable absorption profile and a moderate elimination half-life, making it suitable for various formulations.

Biological Activities

The compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : By antagonizing the P2X7 receptor, this compound may help mitigate inflammatory responses in various models of disease.
  • Neuroprotective Properties : Its ability to penetrate the blood-brain barrier suggests potential applications in neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies indicate that it may influence cancer cell proliferation and apoptosis, although further research is necessary to elucidate these effects fully .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates P2X7 receptor activity, potentially reducing cytokine release
NeuroprotectiveCapable of crossing the blood-brain barrier; potential applications in CNS disorders
AnticancerInfluences cell proliferation and apoptosis in cancer cell lines

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neuroinflammation, administration of this compound significantly reduced markers of inflammation in brain tissues. This effect was associated with decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in tests for anxiety and cognitive function.

Case Study 2: Anticancer Activity

Research on human colorectal cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and induced apoptosis. The mechanism involved activation of intrinsic apoptotic pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity and structural integrity of N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride?

  • Methodological Answer :

  • HPLC : Use a reversed-phase C18 column with a mobile phase of methanol/water (70:30) containing 0.1% ammonium acetate. Monitor at 210–230 nm for detection of carboxamide derivatives. Validate with spiked impurity standards (e.g., unreacted pyrrolidine precursors) .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6_6. Key signals: δ 1.2–1.4 ppm (N-Ethyl CH3_3), δ 3.5–4.0 ppm (hydroxyethyl CH2_2), and δ 2.5–3.0 ppm (pyrrolidine ring protons). Compare with literature data for analogous pyrrolidinecarboxamide hydrochlorides .
  • Elemental Analysis : Verify Cl^- content via ion chromatography or argentometric titration to confirm hydrochloride stoichiometry .

Q. How can researchers mitigate hygroscopicity-related issues during storage of this compound?

  • Methodological Answer :

  • Store under inert gas (argon) in desiccators with silica gel or molecular sieves. For long-term stability, lyophilize the compound and seal in amber vials with PTFE-lined caps. Monitor water content via Karl Fischer titration periodically .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in synthetic batches of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Adjust flow rate to 1.0 mL/min for baseline separation of enantiomers .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) and refine structures using SHELXL-2017. Compare Flack parameters to confirm absolute configuration .

Q. How can contradictory 1H^1H-NMR data for the hydroxyethyl group be addressed?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) from 25°C to 60°C in D2 _2O may resolve broadening caused by conformational exchange.
  • 2D Experiments : Perform NOESY to identify spatial proximity between hydroxyethyl protons and pyrrolidine ring protons, confirming substituent orientation .

Q. What synthetic routes optimize yield while minimizing N-ethyl group elimination?

  • Methodological Answer :

  • Stepwise Alkylation : React 2-pyrrolidinecarboxamide with ethyl bromide in THF under Schlenk conditions, followed by hydroxyethylation using ethylene oxide in acidic media (HCl/EtOH). Monitor intermediates via TLC (silica gel, ethyl acetate/methanol 9:1) .
  • Protection-Deprotection : Protect the pyrrolidine nitrogen with Boc anhydride before ethylation, then deprotect with HCl/dioxane. Yields >85% reported for analogous protocols .

Q. How do researchers validate bioactivity assays for this compound in neurological models?

  • Methodological Answer :

  • In Vitro Binding : Screen against GABAA_A receptors using radioligand displacement assays (3H^3H-muscimol). Use HEK293 cells transfected with α1β2γ2 subunits.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust hydroxyethyl groups to modulate logP and metabolic half-life .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. non-polar solvents: How to resolve?

  • Methodological Answer :

  • Solvent Screening : Use a standardized shake-flask method (OECD 105) at 25°C. For DMSO vs. chloroform discrepancies, check for hydrate formation via IR spectroscopy (O-H stretch ~3400 cm1^{-1}) .

Q. Discrepancies in melting points across literature: What factors contribute?

  • Methodological Answer :

  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) at 5°C/min. Compare endotherms with single-crystal XRD data to identify polymorphic forms .

Experimental Design Considerations

  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Use PPE compliant with GHS Category 1B guidelines .
  • Scale-Up Challenges : For >10 g batches, replace sodium amide () with safer bases (e.g., K2 _2CO3_3) to avoid explosive risks .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 2
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N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

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